molecular formula C9H11NO2S B6229539 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid CAS No. 152870-72-9

2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid

Cat. No.: B6229539
CAS No.: 152870-72-9
M. Wt: 197.3
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Description

2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO2S. It is also known as 2-(isopropylsulfanyl)nicotinic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid typically involves the reaction of 2-chloropyridine-3-carboxylic acid with isopropyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The isopropylsulfanyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)pyridine-3-carboxylic acid
  • 2-(ethylsulfanyl)pyridine-3-carboxylic acid
  • 2-(butylsulfanyl)pyridine-3-carboxylic acid

Uniqueness

2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid is unique due to the presence of the isopropylsulfanyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.

Properties

CAS No.

152870-72-9

Molecular Formula

C9H11NO2S

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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